3-Acetyl-4-hydroxycinnoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-acetyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)9-10(14)7-4-2-3-5-8(7)11-12-9/h2-5H,1H3,(H,11,14) |
InChI Key |
RZXNQPGHGIDBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 3 Acetyl 4 Hydroxycinnoline
Derivatization at the 4-Hydroxyl Position and Related Moieties
The hydroxyl group at the C4 position is a key site for derivatization, allowing for modifications that can significantly alter the compound's properties. Its reactivity includes acylation and alkylation, among other transformations.
O-Acetylation Reactions
The 4-hydroxyl group of 3-acetyl-4-hydroxycinnoline can undergo O-acetylation. In analogous compounds like 3-acetyl-4-hydroxycoumarin, acetylation with acetyl chloride under basic conditions occurs at the enolic oxygen to yield the corresponding enol ester. arabjchem.org This type of reaction is a common method for protecting hydroxyl groups or for studying structure-activity relationships.
Table 1: O-Acetylation of this compound
| Reactant | Reagents | Product |
|---|
Reactions Involving Other Functional Groups at the Hydroxyl Moiety
Beyond acetylation, the 4-hydroxyl group can be transformed into other functional groups. O-alkylation, for instance, can be achieved using alkylating agents. In the closely related 3-acetyl-4-hydroxyquinolinone system, methylation of the hydroxyl group has been successfully performed using dimethyl sulphate in acetone, yielding a 4-methoxy derivative. nih.gov
Another important transformation is tosylation, which converts the hydroxyl group into a tosyloxy group, an excellent leaving group. The tosylation of the sodium salt of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one creates a highly reactive intermediate that can be used for subsequent nucleophilic substitution reactions, such as conversion to an azido (B1232118) group using sodium azide. nih.gov This two-step process allows for the introduction of a nitrogen-containing functional group at the C4 position.
Table 2: Representative Reactions at the 4-Hydroxyl Position
| Reaction Type | Reagents | Product Name |
|---|---|---|
| O-Methylation | Dimethyl sulfate, K₂CO₃ | 3-Acetyl-4-methoxycinnoline |
Chemical Modifications of the 3-Acetyl Group
The 3-acetyl group is another versatile handle for chemical modification, featuring reactive α-hydrogens and a carbonyl group that can participate in various condensation and substitution reactions.
Mannich Base Condensation Reactions
The active hydrogen atoms on the methyl portion of the acetyl group can participate in Mannich reactions. oarjbp.comwikipedia.org This three-component condensation involves an active hydrogen compound (here, this compound), formaldehyde (B43269), and a secondary amine (such as dimethylamine, piperidine, or morpholine). oarjbp.commdpi.com The reaction typically proceeds by forming an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the acetyl group, resulting in an aminomethylation of the acetyl moiety. nih.govwikipedia.org For example, 3-acetyl-4-hydroxy-2-quinolinones have been subjected to Mannich reactions with formaldehyde and morpholine (B109124) to furnish the corresponding β-amino-carbonyl compounds, known as Mannich bases. nih.gov
Table 3: Mannich Reaction of this compound
| Reactant | Reagents | Product Name |
|---|
Formation of Chalcone (B49325) and Pyrazoline Derivatives
The acetyl group is a common starting point for the synthesis of chalcones via the Claisen-Schmidt condensation. jetir.orgnih.gov This base-catalyzed reaction involves the condensation of the acetyl group with an aromatic aldehyde. atlantis-press.com The resulting α,β-unsaturated ketone system is known as a chalcone. jetir.org
These chalcone intermediates are valuable synthons for constructing other heterocyclic rings. A prominent reaction is their cyclization with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines to form pyrazoline derivatives. thepharmajournal.comderpharmachemica.com Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. derpharmachemica.com The reaction of a chalcone with hydrazine hydrate in a suitable solvent like ethanol (B145695) typically leads to the formation of a stable pyrazoline ring. thepharmajournal.comnih.gov
Table 4: Synthesis of Chalcone and Pyrazoline Derivatives
| Step | Reactants | Reagents | Product Class |
|---|---|---|---|
| 1 | This compound, Benzaldehyde | NaOH, Ethanol | Chalcone |
Halogenation of the Acetyl Moiety
The methyl group of the 3-acetyl moiety is susceptible to halogenation at the α-position. In analogous 4-hydroxyquinolin-2-one systems, bromination of the acetyl group is readily achieved by reacting the substrate with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride. researchgate.net This reaction yields a 3-(2-bromoacetyl) derivative. researchgate.net Similarly, chlorination has been accomplished using sulfuryl chloride. researchgate.net These α-haloacetyl derivatives are highly reactive intermediates, useful for synthesizing a variety of fused and substituted heterocyclic systems. arabjchem.org
Table 5: α-Halogenation of the 3-Acetyl Group
| Reaction Type | Reagents | Product Name |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 3-(2-Bromoacetyl)-4-hydroxycinnoline |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-Acetylcinnolin-4-yl acetate |
| 3-Acetyl-4-methoxycinnoline |
| 3-Acetylcinnolin-4-yl p-toluenesulfonate |
| 4-Hydroxy-3-(3-morpholinopropanoyl)cinnoline |
| 3-(2-Bromoacetyl)-4-hydroxycinnoline |
| 3-(2-Chloroacetyl)-4-hydroxycinnoline |
| Acetyl chloride |
| Pyridine |
| Dimethyl sulfate |
| Potassium carbonate (K₂CO₃) |
| Tosyl chloride |
| Sodium azide |
| Formaldehyde |
| Morpholine |
| Benzaldehyde |
| Sodium hydroxide (B78521) (NaOH) |
| Ethanol |
| Hydrazine hydrate |
| Acetic acid |
| N-Bromosuccinimide (NBS) |
| Carbon tetrachloride (CCl₄) |
| Sulfuryl chloride (SO₂Cl₂) |
| 3-acetyl-4-hydroxycoumarin |
| 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one |
Based on a comprehensive search of available scientific literature, detailed experimental data specifically concerning the chemical transformations and reactivity of This compound , particularly in the areas of ring expansion, fused ring system formation, and its specific nucleophilic and electrophilic reactivity profiles, is not sufficiently available to construct the requested article.
The provided outline requires in-depth research findings and data tables for the following sections:
Reactivity of the Cinnoline (B1195905) Nucleus
Nucleophilic and Electrophilic Reactivity Profiles
While general information on the synthesis and reactivity of the broader cinnoline class of compounds exists, specific studies detailing these particular transformations for the 3-acetyl-4-hydroxy substituted derivative could not be located. Scientific literature extensively covers the reactivity of analogous structures such as 3-acetyl-4-hydroxyquinolin-2-one and 3-acetyl-4-hydroxycoumarin; however, these are distinct heterocyclic systems, and their reactivity cannot be directly extrapolated to this compound to meet the required standard of scientific accuracy.
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific rigor at this time. Further experimental research on this compound would be required to provide the information necessary to fulfill this request.
Molecular Mechanisms of Biological Activity of Cinnoline Derivatives
Enzyme Inhibition Profiles Exhibited by Cinnoline (B1195905) Scaffolds
Cinnoline derivatives have demonstrated the ability to inhibit various enzymes, a characteristic that underpins many of their therapeutic effects. This inhibition is crucial in modulating cellular pathways involved in disease pathogenesis. nih.gov The versatility of the cinnoline framework allows for structural modifications that can be tailored to target specific enzyme active sites, leading to the development of potent and selective inhibitors. nih.govpnrjournal.com
Topoisomerase and DNA Gyrase Modulation
Certain derivatives of the cinnoline scaffold have been identified as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. pnrjournal.com By interfering with the action of these enzymes, such as topoisomerase I and II, these compounds can disrupt DNA replication in rapidly dividing cells, a mechanism that is particularly relevant in cancer therapy. nih.gov For instance, some pyrazolo[4,3-f]quinoline derivatives, which are structurally related to the cinnoline core, have shown the ability to inhibit topoisomerase IIα activity. nih.gov Similarly, the antibacterial action of some cinnoline-related compounds, like the approved drug Cinoxacin, is attributed to the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival. nih.gov
Protein Kinase and Receptor Tyrosine Kinase Inhibition
The cinnoline scaffold is a key feature in the design of various protein kinase inhibitors. researchgate.net Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Cinnoline derivatives have been developed to target several types of kinases.
For example, a series of cinnoline derivatives were developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), with most compounds displaying nanomolar inhibitory activities. nih.gov Molecular docking studies of other cinnoline analogues have been performed to design reversible inhibitors for Bruton's tyrosine kinase (BTK), an important target in B-cell malignancies. nih.gov Furthermore, 3-amido-4-anilinocinnolines have been reported as a novel class of potent and highly selective inhibitors for the Colony-Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase. nih.govresearchgate.net
| Cinnoline Derivative Class | Target Kinase | Observed Activity |
| General Cinnoline Derivatives | Phosphoinositide 3-kinases (PI3Ks) | Nanomolar inhibitory activities. nih.gov |
| Cinnoline Analogues | Bruton's Tyrosine Kinase (BTK) | Potential for reversible inhibition. nih.gov |
| 3-Amido-4-anilinocinnolines | Colony-Stimulating Factor-1 Receptor (CSF-1R) | Potent and highly selective inhibition. nih.gov |
Cyclooxygenase and Phosphodiesterase Interactions
Cinnoline derivatives have also been investigated for their interactions with cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes. Certain pyrazolo[4,3-c]-cinnoline derivatives have shown a strong binding profile to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, while demonstrating lower risks of gastric side effects compared to standard drugs. nih.gov
In the realm of phosphodiesterases, specific 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in psychiatric and neurodegenerative disorders. nih.govmdpi.com Some of these compounds exhibit inhibitory concentrations (IC50) in the low nanomolar range and show high selectivity over other PDE isoforms. mdpi.comnih.gov
| Cinnoline Derivative | Target Enzyme | IC50 Value | Selectivity |
| Compound 41 (a 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline) | PDE10A | 1.52 ± 0.18 nM | >1000-fold over PDE3A/B & PDE4A/B. nih.gov |
| Compound 42 (a 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline) | PDE10A | 2.86 ± 0.10 nM | >1000-fold over PDE3A/B & PDE4A/B. nih.gov |
| Pyrazolo[4,3-c]-cinnoline derivative 24 | COX-2 | Strong binding profile | Safer than naproxen (B1676952) in terms of ulcerogenicity. nih.gov |
| Pyrazolo[4,3-c]-cinnoline derivative 25 | COX-2 | Strong binding profile | Safer than naproxen in terms of ulcerogenicity. nih.gov |
Other Enzymatic Targets (e.g., Human Neutrophil Elastase, Malate (B86768) Dehydrogenase)
The inhibitory activity of cinnoline derivatives extends to other enzymes as well. A series of HNE inhibitors with a cinnoline scaffold were found to be reversible competitive inhibitors of Human Neutrophil Elastase (HNE), a serine protease involved in inflammatory diseases. tandfonline.comnih.govnih.gov Molecular docking studies revealed that these inhibitors interact with the HNE binding site, with the point of attack being either the amido moiety on the cinnolin-4(1H)-one scaffold or an ester function at the C-4 position. tandfonline.comnih.gov One of the most potent compounds in this series demonstrated an IC50 value of 56 nM. nih.govnih.gov
While direct inhibition of malate dehydrogenase (MDH) by cinnoline derivatives is not extensively documented, the general structural class of nitrogen-containing heterocycles has been explored for MDH inhibition, suggesting a potential avenue for future research with the cinnoline scaffold. nih.gov
Receptor Ligand Interactions Mediated by Cinnoline Derivatives
In addition to enzyme inhibition, cinnoline derivatives can exert their biological effects by acting as ligands for various cell surface and intracellular receptors. pnrjournal.com The ability to bind to these receptors allows them to modulate signaling pathways crucial for cellular communication and function.
GABA A, CSF-1R, and H3R Receptor Affinities
The cinnoline framework is a versatile scaffold that can interact with a variety of molecular targets, including GABAA, CSF-1R, and H3R receptors. nih.govpnrjournal.com
GABA A Receptors: The GABAA receptor is a key inhibitory neurotransmitter receptor in the central nervous system. nih.gov While specific studies on 3-Acetyl-4-hydroxycinnoline are lacking, the broader class of N-heterocycles is known to produce modulators of this receptor, suggesting that the cinnoline scaffold could be adapted to target this site. nih.govresearchgate.net
CSF-1R: As mentioned previously, 3-amido-4-anilinocinnolines have been developed as potent and highly selective inhibitors of the Colony-Stimulating Factor-1 Receptor (CSF-1R). nih.gov CSF-1R is a receptor tyrosine kinase that plays a critical role in the regulation and survival of macrophages and is implicated in cancer and inflammatory diseases. nih.govexplorationpub.com The cinnoline derivative AZD7507 was identified as a potent CSF-1R inhibitor with a good oral pharmacokinetic profile. nih.gov
H3R: The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor primarily found in the central nervous system that modulates the release of various neurotransmitters. researchgate.net Cinnoline derivatives have been explored as potential H3R inverse agonists. For instance, constrained benzocinnolinone analogues have been synthesized and shown to be potent and selective histamine H3 receptor inverse agonists. nih.gov
Interference with Key Cellular Processes
Cinnoline derivatives exert their biological effects by interfering with fundamental cellular processes in pathogenic microorganisms and viruses. These interactions are often targeted and specific, leading to the disruption of essential life-sustaining functions. The molecular architecture of cinnoline compounds, including this compound, allows them to interact with various biological macromolecules, thereby inhibiting their normal function. This interference can manifest in several ways, including the inhibition of crucial enzymes, disruption of structural components, and modulation of metabolic pathways. The following subsections delve into the specific molecular mechanisms by which these derivatives exhibit their antimicrobial and antiviral activities.
Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall is a vital structure that provides shape, and rigidity, and protects the bacterium from osmotic stress. Its primary component is peptidoglycan, a polymer unique to bacteria, making it an excellent target for antimicrobial agents. While direct evidence for this compound is still emerging, related heterocyclic compounds, such as certain quinoline (B57606) derivatives, have been shown to interfere with bacterial cell wall synthesis. The proposed mechanism involves the inhibition of key enzymes, known as penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan assembly. By binding to these enzymes, the compounds can disrupt the cross-linking of peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis. This mode of action is a hallmark of many effective antibiotics and is a plausible mechanism for the antibacterial activity of cinnoline derivatives.
Viral Replication Pathway Interference
The replication of viruses is a multi-step process that relies heavily on the host cell's machinery, but also involves virus-specific enzymes and processes that can be targeted for therapeutic intervention. Cinnoline and quinazoline (B50416) derivatives have demonstrated the ability to inhibit the replication of viruses such as SARS-CoV-2 by targeting the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral RNA synthesis. researchgate.net It is hypothesized that these compounds bind to the active site of the RdRp, preventing it from carrying out its function and thereby halting the replication of the viral genome. researchgate.net This interference with a key step in the viral life cycle effectively stops the propagation of the virus.
Another potential point of intervention for antiviral compounds is the inhibition of viral entry into the host cell. This can be achieved by blocking the interaction between viral surface proteins and host cell receptors. While specific studies on this compound are not yet available, the broader class of quinoline derivatives has been investigated for their potential to inhibit viral replication. researchgate.net
Modulation of Metabolic Pathways
Cinnoline derivatives have been shown to modulate various metabolic pathways, which can contribute to their biological activity. One key area of investigation is their ability to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B and TC-PTP. mdpi.com These enzymes play a crucial role in cellular signaling pathways, including those involved in metabolic regulation. By inhibiting these phosphatases, cinnoline derivatives can influence downstream signaling events, potentially leading to therapeutic effects in metabolic disorders. mdpi.com
Furthermore, some cinnoline derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). researchgate.net The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. researchgate.net Dysregulation of this pathway is implicated in various diseases, including cancer. The ability of cinnoline compounds to inhibit PI3K suggests a mechanism by which they can exert antiproliferative effects. researchgate.net While the direct impact of this compound on these specific metabolic pathways requires further investigation, the established activity of related cinnoline derivatives provides a strong rationale for exploring these mechanisms.
Broad-Spectrum Antimicrobial Activity Mechanisms of this compound
The broad-spectrum antimicrobial activity of a compound indicates its effectiveness against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria. Cinnoline derivatives have demonstrated such broad-spectrum activity, which is attributed to their ability to target multiple cellular mechanisms or a single, highly conserved target across different bacterial species. nih.govpnrjournal.com
One of the primary mechanisms believed to contribute to the broad-spectrum activity of related compounds like quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. ijprajournal.com These enzymes are essential for DNA replication, recombination, and repair in bacteria. Their inhibition leads to the disruption of these critical processes and ultimately results in bacterial cell death. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. ijprajournal.com The ability to inhibit both enzymes contributes significantly to a compound's broad-spectrum profile.
The following table summarizes the antimicrobial activity of various cinnoline derivatives against a range of bacterial and fungal strains, highlighting the potential for broad-spectrum activity within this class of compounds.
| Compound Type | Target Organisms | Observed Activity | Potential Mechanism of Action |
| Cinnoline Sulphonamides | Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, Aspergillus niger | Potent antimicrobial activity, particularly halogen-substituted derivatives. nih.gov | Inhibition of para-aminobenzoic acid (PABA) utilization, similar to sulfonamides. nih.gov |
| Pyrazolo[4,3-c]cinnoline derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Significant antibacterial property. nih.gov | Inhibition of DNA gyrase and/or topoisomerase IV. |
| 4-aminocinnoline-3-carboxamide derivatives | Gram-positive and Gram-negative bacteria | Moderate to good antibacterial activity. nih.gov | Interference with essential bacterial enzymes. |
| Cinnoline-1,2,3-triazole derivatives | Gram-positive and Gram-negative bacteria | Potent antibacterial agents. researchgate.net | Multiple potential targets, including cell wall synthesis and DNA replication. |
Computational and Theoretical Investigations of 3 Acetyl 4 Hydroxycinnoline
Quantitative Structure-Activity Relationship (QSAR) Modeling
Further research would be required within the scientific community to be published on this specific compound before an article meeting the specified criteria can be written.
Predictive Models for Biological Efficacy
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in forecasting the biological efficacy of compounds like 3-Acetyl-4-hydroxycinnoline. While specific QSAR models exclusively developed for this single compound are not extensively documented, it is often included in broader studies on cinnoline (B1195905) derivatives. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities.
For instance, in a study on the antimicrobial properties of a series of secondary metabolites, this compound was identified and its activity against various microorganisms was evaluated. science.gov The compound exhibited selective inhibitory activity against Escherichia coli. science.gov Such experimental data is foundational for the development of predictive QSAR models. These models can then be used to predict the antimicrobial activity of newly designed cinnoline derivatives, streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.
The general approach to building a predictive model for a class of compounds including this compound would involve the following steps:
Data Collection: A dataset of cinnoline derivatives with their experimentally determined biological activities (e.g., minimum inhibitory concentration against a specific bacterial strain) is compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound, including this compound, are calculated using specialized software.
Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
While a specific, publicly available predictive model for the biological efficacy of this compound is not detailed in the provided search results, the existence of its biological activity data suggests its potential inclusion in the development of such models for the broader class of cinnoline compounds. nih.govsemanticscholar.org
Correlation of Molecular Descriptors with Observed Activities
The biological activity of this compound is intrinsically linked to its three-dimensional structure and physicochemical properties, which can be quantified by molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The correlation of these descriptors with the observed antimicrobial activity of this compound and its analogues can elucidate the key structural features required for their biological action.
Studies on cinnoline derivatives have highlighted the importance of various descriptors in influencing their biological activities. nih.gov For this compound, key descriptors likely to influence its antimicrobial properties include:
Electronic Descriptors: The distribution of charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment are critical. The presence of the acetyl and hydroxyl groups on the cinnoline core significantly influences the electronic properties of the molecule, which are crucial for its interaction with biological targets. Density Functional Theory (DFT) calculations are often employed to determine these electronic properties for cinnoline derivatives.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a measure of the molecule's hydrophobicity. This property is vital for the compound's ability to cross biological membranes and reach its site of action.
Steric Descriptors: Molecular weight, volume, and surface area describe the size and shape of the molecule. The steric arrangement of the acetyl and hydroxyl groups can influence the binding affinity of this compound to its molecular target.
Topological Descriptors: These numerical indices describe the connectivity of atoms in the molecule and can be correlated with various biological activities.
Below is a hypothetical data table illustrating the types of molecular descriptors that would be calculated for this compound and their potential correlation with antimicrobial activity, based on general principles of QSAR.
| Molecular Descriptor | Descriptor Type | Calculated Value (Hypothetical) | Correlation with Antimicrobial Activity (Hypothetical) |
| Molecular Weight | Steric | 204.19 g/mol | May show a parabolic relationship |
| LogP | Hydrophobic | 1.5 | Positive correlation within an optimal range |
| HOMO Energy | Electronic | -6.2 eV | Negative correlation |
| LUMO Energy | Electronic | -1.8 eV | Negative correlation |
| Dipole Moment | Electronic | 3.5 D | Positive correlation |
| Molecular Surface Area | Steric | 200 Ų | May show a parabolic relationship |
The analysis of such correlations for a series of cinnoline derivatives, including this compound, would reveal that specific combinations of electronic and hydrophobic properties are essential for potent antimicrobial activity. For example, a moderate level of hydrophobicity might be required for membrane transport, while specific electronic features could govern the interaction with the active site of a target enzyme. The insights gained from these correlations are instrumental in the rational design of new cinnoline-based antimicrobial agents with improved efficacy.
Advanced Spectroscopic and Chromatographic Characterization of 3 Acetyl 4 Hydroxycinnoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3-Acetyl-4-hydroxycinnoline. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon framework and the placement of all hydrogen atoms.
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique hydrogen and carbon atom in the molecule.
The ¹H-NMR spectrum of this compound shows characteristic signals for a 1,2-disubstituted aromatic ring, a methyl group, and a hydroxyl group. nih.gov Specifically, four methine protons are observed in the aromatic region, and a sharp singlet corresponds to the three protons of the acetyl methyl group. nih.gov A broad singlet, typically downfield, is indicative of the hydroxyl proton. nih.gov
The ¹³C-NMR spectrum, often complemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the presence of ten distinct carbon signals. nih.gov These signals correspond to the methyl carbon, the ketone carbonyl carbon, four aromatic methine carbons, and four quaternary carbons, which completes the molecular formula. nih.gov
Detailed ¹H and ¹³C NMR spectral data are compiled below.
| Atom Position | Chemical Shift (δH) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-5 | 8.36 | d | 8.0 |
| H-6 | 7.63 | t | 8.0 |
| H-7 | 7.85 | t | 8.0 |
| H-8 | 7.89 | d | 8.0 |
| CH₃-10 | 2.77 | s | - |
| OH | 9.95 | brs | - |
| Atom Position | Chemical Shift (δC) ppm | Carbon Type |
|---|---|---|
| C-3 | 145.3 | Quaternary (C) |
| C-4 | 160.6 | Quaternary (C) |
| C-4a | 123.5 | Quaternary (C) |
| C-5 | - | Methine (CH) |
| C-6 | - | Methine (CH) |
| C-7 | - | Methine (CH) |
| C-8 | - | Methine (CH) |
| C-8a | 147.7 | Quaternary (C) |
| C-9 (C=O) | 194.1 | Quaternary (C) |
| C-10 (CH₃) | 24.0 | Methyl (CH₃) |
Note: Specific chemical shifts for C-5, C-6, C-7, and C-8 were not individually reported in the cited source. Data adapted from reference nih.gov.
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, etc.), confirming the sequence of protons on the benzene (B151609) ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a primary technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O₂), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. The nominal mass of the compound is 188 g/mol .
While detailed fragmentation studies were not available in the reviewed literature, analysis of the compound by techniques like electrospray ionization (ESI) or electron ionization (EI) coupled with tandem mass spectrometry (MS/MS) would reveal its characteristic fragmentation pattern. This pattern, which results from the controlled breakdown of the molecular ion, provides valuable structural information and serves as a fingerprint for identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although a specific experimental spectrum for this compound was not found in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure:
O-H Stretch: A broad absorption band, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ for the acetyl ketone carbonyl group.
C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the stretching vibrations within the aromatic and heterocyclic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extended conjugation of the cinnoline (B1195905) aromatic system and the acetyl group in this compound is expected to result in strong absorption in the UV-Vis region.
Specific absorption maxima (λ_max) were not detailed in the available literature. However, the spectrum would likely exhibit intense absorptions corresponding to π → π* transitions of the aromatic system and weaker absorptions from n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation and purification of this compound from synthesis reaction mixtures or natural product extracts. nih.gov Techniques such as column chromatography, using a stationary phase like silica (B1680970) gel and an appropriate mobile phase (eluent), are commonly employed for isolation.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. By using a suitable column (e.g., C18) and eluent system, HPLC can separate the target compound from any impurities, and the purity can be quantified by analyzing the peak area in the resulting chromatogram.
Future Research Trajectories for 3 Acetyl 4 Hydroxycinnoline
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future synthetic research on 3-acetyl-4-hydroxycinnoline is anticipated to focus on the development of novel, efficient, and environmentally sustainable synthetic methodologies. Current approaches to the cinnoline (B1195905) core often rely on classical methods that may involve harsh reaction conditions or generate significant waste.
One promising avenue is the adaptation and refinement of the Richter cinnoline synthesis , which traditionally involves the cyclization of o-aminoarylpropiolic acids. drugfuture.comwikipedia.org Future work could explore the use of appropriately substituted o-aminoaryl acetylenic ketones as precursors to directly introduce the 3-acetyl group, potentially streamlining the synthesis.
Moreover, modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization, could offer more direct and atom-economical routes to substituted cinnolines. For instance, a rhodium(III)-catalyzed synthesis of cinnolinium salts from azobenzenes and alkynes has been reported, which could be adapted for the synthesis of this compound precursors.
Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic approaches. This includes the use of greener solvents, catalytic systems to minimize waste, and energy-efficient reaction conditions, such as microwave-assisted synthesis, which has been successfully employed for the synthesis of other cinnoline derivatives.
A comparative overview of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Precursors | Key Transformation | Advantages |
| Modified Richter Synthesis | Substituted o-aminoaryl acetylenic ketones | Diazotization and cyclization | Established route for cinnoline core |
| Transition-Metal Catalysis | Halogenated anilines, acetylenic compounds | Cross-coupling, C-H activation | High efficiency and functional group tolerance |
| Microwave-Assisted Synthesis | Various precursors | Accelerated reaction rates | Reduced reaction times, improved yields |
Elucidation of Undiscovered Biological Targets and Pathways for this compound
The cinnoline scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govijper.org A key future research trajectory for this compound will be the systematic exploration and elucidation of its specific biological targets and the molecular pathways it modulates.
Given the reported anticancer activities of various cinnoline derivatives, initial investigations could focus on its effects on cancer cell proliferation, apoptosis, and cell cycle progression. nih.govarabjchem.org Cinnoline compounds have been identified as inhibitors of key signaling enzymes such as phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), both of which are crucial in cancer cell survival and proliferation. nih.govnih.gov Future studies should therefore assess the inhibitory potential of this compound against these and other relevant kinases.
Furthermore, the structural similarity to quinoline-based anticancer agents suggests that this compound could also target topoisomerases or interfere with tubulin polymerization, mechanisms that are well-documented for quinoline (B57606) derivatives. arabjchem.orgglobalresearchonline.netekb.eg
The potential biological activities of this compound based on related compounds are summarized below:
| Potential Biological Activity | Known Targets for Related Compounds | Potential Mechanism of Action |
| Anticancer | PI3K, BTK, Topoisomerase, Tubulin | Enzyme inhibition, disruption of cell division |
| Antibacterial | DNA gyrase | Inhibition of bacterial DNA replication |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Reduction of prostaglandin (B15479496) synthesis |
Advanced Computational Studies for Rational Molecular Design and Optimization
Advanced computational techniques are poised to play a crucial role in accelerating the discovery and optimization of this compound derivatives with desired biological activities. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations can provide valuable insights into the molecular interactions and electronic properties that govern the compound's function.
3D-QSAR studies , including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of a series of this compound analogs with their biological activity. Such models have been successfully applied to other heterocyclic systems, like quinazolines and cinnolines themselves, to guide the design of more potent inhibitors. nih.govrsc.orgfrontiersin.org
Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives within the active sites of potential biological targets, such as various kinases or enzymes. nih.govelsevierpure.comresearchgate.net This information is invaluable for understanding the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for potent inhibition and for designing modifications to enhance binding.
DFT calculations can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) can help in predicting the sites of electrophilic and nucleophilic attack, which is crucial for understanding its reactivity and potential metabolic pathways.
| Computational Method | Application | Expected Outcome |
| 3D-QSAR | Correlate structure with biological activity | Predictive models for rational design of analogs |
| Molecular Docking | Predict binding modes and affinities | Identification of key interactions with biological targets |
| DFT Calculations | Analyze electronic structure and reactivity | Understanding of chemical properties and reaction mechanisms |
Exploration of Emerging Applications in Chemical Biology and Material Sciences
Beyond its potential therapeutic applications, future research should also explore the utility of this compound in the burgeoning fields of chemical biology and material sciences. The inherent photophysical properties of the cinnoline and related quinoline scaffolds suggest that this compound could be a valuable building block for the development of novel functional molecules.
In chemical biology , the cinnoline core can serve as a scaffold for the design of fluorescent probes . The fluorescence of such probes can be sensitive to the local environment, allowing for the detection and imaging of specific biomolecules, ions, or cellular processes. For instance, quinoline-based fluorescent probes have been developed for bio-imaging applications and the detection of metal ions. crimsonpublishers.comnih.gov The 3-acetyl and 4-hydroxy substituents on the cinnoline ring of the target compound could be further functionalized to tune its photophysical properties and introduce specific recognition motifs. The development of a 4-azidocinnoline-cinnoline-4-amine pair as a fluorogenic probe highlights the potential of the cinnoline scaffold in this area. researchgate.net
In material sciences , the electron-deficient nature of the diazine ring system in cinnoline makes it an interesting candidate for applications in organic electronics . Cinnoline derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as light-stabilizers for polymers. google.comresearchgate.net The ability to modify the electronic properties of the cinnoline core through substitution at the 3- and 4-positions makes this compound a versatile platform for the synthesis of new materials with tailored optoelectronic properties.
Furthermore, the biological activity of cinnoline derivatives extends to agrochemicals , where they have been investigated as herbicides and fungicides. ijper.orgresearchgate.net Future research could explore the potential of this compound and its derivatives as novel crop protection agents, contributing to sustainable agriculture. nih.gov
Q & A
Basic: What are the established synthetic routes for 3-Acetyl-4-hydroxycinnoline, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step pathways, such as cyclization of substituted acetophenones or condensation reactions with hydroxylamine derivatives. For example, analogous cinnoline syntheses employ nitro-group reduction followed by acetylation under controlled pH . Optimization strategies include:
- Factorial design experiments to assess temperature, solvent polarity, and catalyst loading.
- Monitoring intermediates via TLC or HPLC to adjust reaction times.
- Yield tables should compare variables (e.g., 70°C vs. 90°C, 12h vs. 24h) to identify optimal conditions.
Reference:
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
- NMR : Assign peaks using H and C spectra, focusing on acetyl (-COCH) and hydroxyl (-OH) proton shifts. Compare with analogous compounds (e.g., 4-hydroxycinnoline derivatives) .
- IR : Confirm carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches.
- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H] and fragmentation patterns.
Data interpretation requires cross-referencing with computational predictions (e.g., ChemDraw simulations) and published libraries.
Reference:
Advanced: How can researchers resolve contradictions in spectroscopic data when assigning the structure of this compound derivatives?
Answer:
- Comparative analysis : Replicate synthesis and characterization under standardized conditions to rule out procedural artifacts.
- Isotopic labeling : Use N or C-labeled precursors to track substituent positions in ambiguous cases.
- Computational validation : Employ density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data.
Contradiction resolution should follow systematic error analysis, as outlined in qualitative research frameworks .
Reference:
Advanced: What computational chemistry methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations : Model transition states and activation energies for substitutions at the acetyl or hydroxyl positions.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- Solvent effects : Simulate polarizable continuum models (PCM) to assess solvent influence on reaction pathways.
Methodological rigor requires benchmarking against experimental kinetic data and validating with statistical metrics (R > 0.95).
Reference:
Basic: How should researchers design experiments to assess the thermal stability of this compound under various conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss across a temperature gradient (25–400°C) under inert vs. oxidative atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting, decomposition).
- Data tables should include onset decomposition temperatures, enthalpy changes, and residual mass percentages.
Design considerations : Replicate trials (n ≥ 3) and control humidity levels to ensure reproducibility .
Reference:
Advanced: What strategies can be employed to elucidate the metabolic pathways of this compound in pharmacological studies?
Answer:
- Isotopic tracing : Administer C-labeled compound in vitro (e.g., liver microsomes) to track metabolite formation via LC-MS.
- Enzyme inhibition assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.
- Data synthesis : Use pathway mapping tools (e.g., MetaCore) to correlate metabolites with known biochemical networks.
Ethical approval is required for biological studies, adhering to institutional guidelines .
Reference:
Basic: What are the best practices for documenting synthetic procedures and analytical data for this compound to ensure reproducibility?
Answer:
- Detailed logs : Record reagent purities, equipment calibration dates, and environmental conditions (humidity, temperature).
- Raw data appendices : Include unprocessed NMR spectra, chromatograms, and crystallography files.
- Reprodubility checklists : Follow IUPAC guidelines for reporting yields, error margins, and spectral assignments.
Reference:
Advanced: How can multivariate analysis improve the interpretation of catalytic efficiency data in this compound-mediated reactions?
Answer:
- Principal Component Analysis (PCA) : Reduce dimensionality of datasets (e.g., reaction rate, solvent polarity, catalyst type) to identify dominant variables.
- Partial Least Squares (PLS) Regression : Corrate catalytic efficiency with electronic parameters (Hammett constants) or steric effects.
- Validation : Use leave-one-out cross-validation to assess model robustness.
Statistical reporting must include confidence intervals and p-values to support conclusions .
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
